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Compound of Interest

Compound Name: 2-Oxa-7-azaspiro[4.4]nonan-1-one

Cat. No.: B567585 Get Quote

This guide provides a comparative analysis of spectroscopic data for common spiro-isomers,

focusing on photochromic compounds like spiropyrans and spirooxazines. It is designed for

researchers, scientists, and drug development professionals to facilitate the understanding and

application of these dynamic molecules. The guide includes a summary of quantitative

spectroscopic data, detailed experimental protocols, and visualizations of key concepts.

Spectroscopic Data Comparison
The following tables summarize key spectroscopic data for a selection of spiro-isomers,

allowing for a direct comparison of their properties. These compounds are known for their

photochromic behavior, reversibly switching between a colorless, closed spiro (SP) form and a

colored, open merocyanine (MC) form upon irradiation with UV and visible light, respectively.

UV-Visible Spectroscopy Data
The UV-Visible absorption maxima (λmax) of the colored merocyanine form are highly

dependent on the solvent polarity. Generally, spiropyrans exhibit negative solvatochromism (a

blue shift in more polar solvents), while spirooxazines show positive solvatochromism (a red

shift in more polar solvents).[1]
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Compound Solvent
λmax (nm) of
MC Form

Molar
Extinction
Coefficient (ε)
of MC Form
(M⁻¹cm⁻¹)

Reference(s)

Spiropyrans

6-nitroBIPS Toluene 590 3.8 x 10⁴ [2]

Ethanol 550 3.5 x 10⁴ [1][2]

8-methoxy-6-

nitroBIPS
Dichloromethane 580 Not Reported

Spirooxazines

1,3,3-trimethyl-

spiro[indoline-

2,3'-

[3H]naphth[2,1-b]

[3][4]oxazine]

Toluene 610 4.5 x 10⁴

Ethanol 620 Not Reported

1,3,3-trimethyl-

6'-nitro-

spiro[indoline-

2,2'-

[2H]chromene]

Dichloromethane 555 Not Reported

BIPS: 1',3',3'-trimethylspiro[2H-1-benzopyran-2,2'-indoline]

¹H and ¹³C NMR Spectroscopy Data
The ¹H and ¹³C NMR chemical shifts provide valuable information about the structure of spiro-

isomers in their closed form. The chemical shifts of the protons and carbons near the spiro

center are particularly informative.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compoun
d

H-3 (s) H-4' (d) H-5' (t) H-6' (d) H-7' (t)
Referenc
e(s)

Spiropyran

s

6-nitroBIPS 5.85 6.65 6.85 7.10 7.20 [5]

Spirooxazi

nes

1,3,3-

trimethyl-

spiro[indoli

ne-2,3'-

[3H]naphth

[2,1-b][3]

[4]oxazine]

4.80 7.05 7.15 7.45 7.80

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
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Compo
und

Spiro C
(C-2)

C-3 C-4' C-5' C-6' C-7'
Referen
ce(s)

Spiropyra

ns

6-

nitroBIPS
106.5 52.0 115.5 121.8 118.5 128.0 [5]

Spirooxa

zines

1,3,3-

trimethyl-

spiro[ind

oline-

2,3'-

[3H]naph

th[2,1-b]

[3]

[4]oxazin

e]

98.0 51.5 115.0 120.5 122.0 127.5

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

UV-Visible Spectroscopy for Photochromism Studies
This protocol outlines the steps for investigating the photochromic behavior of spiro-isomers.

Sample Preparation:

Prepare a stock solution of the spiro compound in a suitable solvent (e.g., ethanol,

toluene, or dichloromethane) at a concentration of approximately 10⁻⁴ to 10⁻⁵ M.

Transfer an appropriate volume of the stock solution into a quartz cuvette with a 1 cm path

length.
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Initial Spectrum Acquisition:

Record the UV-Vis absorption spectrum of the solution in the dark to obtain the spectrum

of the closed spiro (SP) form. The typical wavelength range is 200-800 nm.

Photocoloration (SP to MC form):

Irradiate the sample in the cuvette with a UV lamp (e.g., 365 nm) for a specific duration

(e.g., 1-5 minutes) to induce the ring-opening to the colored merocyanine (MC) form.

Immediately after irradiation, record the UV-Vis absorption spectrum to observe the

characteristic absorption band of the MC form in the visible region.

Photobleaching (MC to SP form):

To observe the reverse reaction, irradiate the colored solution with a visible light source

(e.g., >450 nm) or leave it in the dark to allow for thermal back-reaction.

Record the UV-Vis absorption spectra at regular intervals to monitor the disappearance of

the MC form's absorption band and the regeneration of the SP form's spectrum.

Kinetic Analysis:

The kinetics of the thermal fading (MC to SP) can be determined by monitoring the

decrease in absorbance at the λmax of the MC form over time in the dark at a constant

temperature.

NMR Spectroscopy for Structural Elucidation
This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of spiro-

isomers.

Sample Preparation:

Dissolve 5-10 mg of the spiro compound in approximately 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the

compound is fully dissolved.
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For photosensitive compounds, it is crucial to prepare the sample in the dark or under red

light to prevent isomerization. The NMR tube can be wrapped in aluminum foil to protect it

from light.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

¹H NMR Spectrum Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30°

pulse angle and a relaxation delay of 1-2 seconds.

Process the spectrum by applying Fourier transformation, phase correction, and baseline

correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Spectrum Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum. This experiment typically requires a larger

number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

Process the spectrum similarly to the ¹H spectrum.

2D NMR Experiments (Optional):

For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy),

HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple

Bond Correlation) can be performed to aid in the complete assignment of proton and

carbon signals.[5]
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Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the

analysis of spiro-isomers.
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Photoisomerization of Spiro-Isomers

Spiro Form (SP)
(Closed, Colorless)

Merocyanine Form (MC)
(Open, Colored)

UV Light Visible Light / Heat
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Experimental Workflow for Spectroscopic Analysis

Sample Preparation
(in dark for photosensitive compounds)

UV-Vis Spectroscopy
(Initial Spectrum - SP Form)

NMR Spectroscopy
(¹H, ¹³C, 2D)UV Irradiation

UV-Vis Spectroscopy
(Colored Spectrum - MC Form)

Visible Light Irradiation / Thermal Fading

UV-Vis Spectroscopy
(Kinetics of Fading)

Data Analysis and
Structural Elucidation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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